molecular formula C15H22N4O2S B2559701 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 1171851-60-7

2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2559701
CAS No.: 1171851-60-7
M. Wt: 322.43
InChI Key: FHTFANUQLRYDLW-UHFFFAOYSA-N
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Description

The compound “2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It is related to a class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds . This class of compounds is structurally similar to N-arylpiperazines , which are known to have significant bioactivity and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an ethylsulfonyl group, a piperazine ring, and a benzimidazole ring . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .

Scientific Research Applications

Antiviral Activity

Research has explored derivatives of imidazole, including structures similar to "2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole", for their potential antiviral activities. For example, compounds synthesized from similar structures have been evaluated for their anti-HIV-1 and anti-HIV-2 activities in MT-4 cells, highlighting the exploration of imidazole derivatives as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Electrophysiological Activity

Studies on imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , have shown cardiac electrophysiological activities, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Alzheimer's Disease Research

Compounds structurally related to "this compound" have been investigated for the treatment of Alzheimer’s disease, particularly focusing on their metabolic pathways and interactions with cytochrome P450 enzymes, which are crucial for understanding their pharmacokinetic properties (Sawant-Basak et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibitive properties on steel surfaces in acidic environments. These studies are significant for industrial applications, particularly in protecting metal surfaces from corrosive damage (Yadav et al., 2016).

Anticancer Research

Several studies have synthesized and evaluated the anticancer activities of benzimidazole derivatives, including compounds with structural features akin to "this compound". These compounds have been tested against various cancer cell lines, offering insights into the design of potential anticancer agents (Mallesha et al., 2012; Al-Soud et al., 2021).

Mechanism of Action

Properties

IUPAC Name

2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-3-22(20,21)19-10-8-18(9-11-19)12-15-16-13-6-4-5-7-14(13)17(15)2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTFANUQLRYDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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